Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with azidomethyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a halomethyl precursor is reacted with sodium azide.
Addition of Propan-2-yl Group: The propan-2-yl group is often added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium azide (NaN3) for azide introduction and alkyl halides for alkylation.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving azide-alkyne cycloaddition (click chemistry).
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azide group reacts with alkynes to form triazoles, which are useful in various biochemical applications. The molecular targets and pathways would vary based on the specific derivatives and their intended use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of azidomethyl.
Tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Contains a chloromethyl group instead of azidomethyl.
Uniqueness
The presence of the azidomethyl group in Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate makes it particularly useful in click chemistry and other applications where azide functionality is required. This sets it apart from similar compounds with different substituents.
Properties
Molecular Formula |
C14H26N4O2 |
---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl 3-(azidomethyl)-3-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N4O2/c1-11(2)14(9-16-17-15)7-6-8-18(10-14)12(19)20-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
HNPNVFXYVYDWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CN=[N+]=[N-] |
Origin of Product |
United States |
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